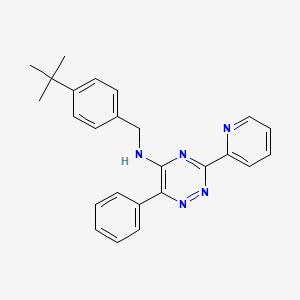

ML228 analog

Descripción

Propiedades

Fórmula molecular |

C25H25N5 |

|---|---|

Peso molecular |

395.5 g/mol |

Nombre IUPAC |

N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine |

InChI |

InChI=1S/C25H25N5/c1-25(2,3)20-14-12-18(13-15-20)17-27-24-22(19-9-5-4-6-10-19)29-30-23(28-24)21-11-7-8-16-26-21/h4-16H,17H2,1-3H3,(H,27,28,30) |

Clave InChI |

SKLXOVZCZWTTRY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

ML228 and its Analogs: A Technical Guide to their Mechanism of Action as Hypoxia Inducible Factor (HIF) Pathway Activators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the mechanism of action of the molecular probe ML228 and its analogs. Contrary to potential misconceptions, extensive research has characterized ML228 not as a modulator of G protein-coupled inwardly-rectifying potassium (GIRK) channels, but as a potent activator of the Hypoxia Inducible Factor (HIF) pathway.[1][2][3][4][5] Its novel chemotype and mechanism of action make it a valuable tool for studying HIF-mediated cellular responses to hypoxia and for therapeutic development in conditions such as ischemia and for tissue regeneration.[1][3][5] This guide will detail the core mechanism, summarize key quantitative data, outline experimental protocols, and provide visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: HIF Pathway Activation

ML228 activates the HIF pathway, a critical cellular signaling cascade that responds to low oxygen levels (hypoxia).[1][3][5] The central transcription factors in this pathway are HIFs, which are heterodimers composed of an oxygen-sensitive α subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β subunit (HIF-1β, also known as ARNT).[1]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.

ML228's mechanism of action circumvents the need for low oxygen to activate the HIF pathway. Evidence suggests that ML228 acts as an iron chelator.[1][3] Since PHD enzymes require iron as a cofactor, the chelation of iron by ML228 likely inhibits PHD activity. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, dimerizes with ARNT, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[3] A key downstream target gene activated by the HIF pathway is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[1][3][4]

It is important to note that ML228 does not function as a general proteasome inhibitor.[1][3]

Signaling Pathway Diagram

Caption: ML228 activates the HIF pathway by chelating iron, which inhibits PHD enzymes, leading to HIF-1α stabilization, nuclear translocation, and target gene transcription.

Quantitative Data Summary

The potency of ML228 has been evaluated in several in vitro assays. The following table summarizes the key quantitative data.

| Assay | Cell Line | Endpoint | ML228 EC50 / IC50 | Reference |

| HRE-Luciferase Reporter Assay | U2OS | EC50 | ~1.12 µM - 1.23 µM | [1][2] |

| HIF-1α Nuclear Translocation Assay | U2OS | EC50 | ~1.4 µM | [2] |

| Proteasome Inhibition Assay | - | IC50 | > 30 µM | [1][3] |

| RT-PCR VEGF Transcription Assay | - | EC50 | ~1 µM | [1][4] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of ML228.

HRE-Luciferase Reporter Gene Assay

This primary screening assay was used to identify activators of the HIF pathway.

-

Cell Line: Human U2OS osteosarcoma cell line stably transfected with a luciferase reporter gene under the control of hypoxia response elements (HREs).[1]

-

Protocol:

-

Cells are seeded in multi-well plates and incubated.

-

Compounds to be tested, including ML228, and controls (e.g., DMSO as a negative control and desferrioxamine (DFO), an iron chelator, as a positive control) are added to the wells at various concentrations.[1]

-

After an incubation period, the cells are lysed.

-

Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

The luminescence signal is proportional to the level of HRE-driven luciferase expression, which in turn reflects the activity of the HIF pathway.

-

Dose-response curves are generated to calculate the EC50 value for ML228.[1]

-

HIF-1α Nuclear Translocation High-Content Imaging Assay

This secondary assay confirms the mechanism of action by visualizing the accumulation and nuclear translocation of HIF-1α.

-

Cell Line: U2OS cells expressing HIF-1α fused to Green Fluorescent Protein (GFP).[1]

-

Protocol:

-

Cells are plated in optically clear multi-well plates.

-

ML228 and control compounds are added at various concentrations.

-

After incubation, the cells are fixed and the nuclei are stained with a fluorescent DNA dye (e.g., Hoechst).

-

The plates are imaged using an automated high-content imaging system.

-

Image analysis algorithms are used to identify the nucleus and cytoplasm of each cell and quantify the intensity of the GFP signal (representing HIF-1α) in each compartment.

-

An increase in the ratio of nuclear to cytoplasmic GFP fluorescence indicates nuclear translocation of HIF-1α.

-

Dose-response curves are generated to determine the EC50 for this effect.[1]

-

Proteasome Inhibition Assay

This assay was performed to rule out non-specific proteasome inhibition as the mechanism of HIF-1α stabilization.

-

Methodology: A commercially available cell-based proteasome inhibition assay was used.[1]

-

Principle: These assays typically use a fluorescently labeled substrate that is degraded by the proteasome. Inhibition of the proteasome results in the accumulation of the fluorescent substrate, which can be quantified.

-

Outcome: ML228 showed no significant proteasome inhibition at concentrations where it robustly activated the HIF pathway, indicating a specific mechanism of action.[1][3]

Real-Time PCR (RT-PCR) for VEGF Transcription

This assay measures the expression of a key downstream target gene of the HIF pathway.

-

Protocol:

-

Cells are treated with various concentrations of ML228 or control compounds.

-

After an incubation period, total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR) is performed using primers specific for VEGF and a housekeeping gene (for normalization).

-

The relative expression of VEGF mRNA is calculated to determine the effect of ML228 on the transcription of this HIF target gene.[1]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing ML228's activity, starting from a primary screen to secondary assays for mechanism confirmation.

Conclusion

ML228 is a valuable molecular probe that activates the HIF pathway through a mechanism involving the chelation of iron and subsequent inhibition of PHD enzymes. This leads to the stabilization and nuclear translocation of HIF-1α and the activation of downstream target genes like VEGF. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers utilizing ML228 and its analogs to investigate the HIF signaling cascade and its therapeutic potential.

References

- 1. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a new molecular probe ML228: An activator of the hypoxia inducible factor (HIF) pathway [agris.fao.org]

ML228 Analogs as Activators of the Hypoxia-Inducible Factor (HIF) Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML228 and its analogs as activators of the Hypoxia-Inducible Factor (HIF) pathway. This document details the mechanism of action, quantitative activity data, and relevant experimental protocols for researchers in oncology, ischemia, and other hypoxia-related fields.

Core Concepts: The HIF Pathway and ML228's Mechanism of Action

The HIF signaling cascade is a master regulator of the cellular response to low oxygen conditions (hypoxia). The key mediator, HIF-1, is a heterodimeric transcription factor composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1] Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[1][2]

ML228, a potent activator of the HIF pathway, operates through a distinct mechanism. Unlike many HIF activators that inhibit prolyl hydroxylase domain (PHD) enzymes, ML228 is believed to function as an iron chelator.[3][4] Prolyl hydroxylases require iron as a cofactor to mark HIF-1α for degradation. By sequestering iron, ML228 indirectly inhibits these enzymes, leading to the stabilization and accumulation of HIF-1α, thereby activating the downstream signaling cascade.[5][6][7]

Below is a diagram illustrating the HIF-1α signaling pathway and the proposed mechanism of action for ML228.

Caption: HIF-1α signaling pathway under normoxia and hypoxia, with ML228's role as an iron chelator.

Quantitative Data for ML228 and Analogs

The following tables summarize the in vitro activity of ML228 and a selection of its analogs from a medicinal chemistry optimization study.[3] The primary assay measured the activation of a Hypoxia Response Element (HRE) driven luciferase reporter gene. A secondary high-content imaging assay quantified the nuclear translocation of HIF-1α.

Table 1: In Vitro Activity of ML228 and Key Analogs [3]

| Compound | HRE Luciferase EC50 (μM) | HIF-1α Nuclear Translocation EC50 (μM) |

| ML228 (Probe) | 1.12 | 1.4 |

| Analog 8 | 4.8 | 4.6 |

| Analog 9 | 2.4 | 2.5 |

| Analog 17 | 4.4 | 4.6 |

| Analog 18 | 1.8 | 1.9 |

| Analog 19 | 1.1 | 1.2 |

| Analog 27 | 4.5 | 4.2 |

| Analog 28 | 1.6 | 1.5 |

| Analog 29 | 1.4 | 1.4 |

| Analog 30 | 1.2 | 1.2 |

| DFO (Control) | 17.8 | >25 |

Table 2: Effect of Metal Chelation on ML228 Activity [3]

| Condition | HRE Luciferase EC50 (μM) |

| Medium Only | 1.12 |

| + 50 μM Iron | 15.6 |

| + 50 μM Zinc | 5.01 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the activity of ML228 and its analogs.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1.

Materials:

-

U2OS cells stably transfected with an HRE-luciferase reporter construct

-

DMEM with 10% FBS and appropriate antibiotics

-

96-well white, clear-bottom tissue culture plates

-

Test compounds (ML228, analogs) and positive control (e.g., Desferrioxamine - DFO)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed U2OS-HRE-luciferase cells into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds and DFO in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the dual-luciferase reporter assay system manufacturer's protocol.

-

Data Acquisition: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell number and transfection efficiency. Plot the normalized data against the compound concentration to determine the EC50 values.[5][8][9][10]

HIF-1α Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay visualizes and quantifies the movement of HIF-1α from the cytoplasm to the nucleus.

Materials:

-

U2OS cells (or other suitable cell line)

-

Glass coverslips in a multi-well plate

-

Culture medium

-

Test compounds and controls

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

-

DAPI nuclear stain

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips. Once adhered, treat with test compounds for a specified duration (e.g., 4-8 hours).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-HIF-1α antibody in blocking buffer and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium. Visualize and capture images using a fluorescence microscope.

-

Image Analysis: Quantify the nuclear fluorescence intensity of the HIF-1α signal using image analysis software (e.g., ImageJ).[11]

VEGF Secretion Assay (ELISA)

This assay measures the amount of VEGF, a downstream target of HIF-1, secreted into the cell culture medium.

Materials:

-

Cell line of interest (e.g., U2OS, HepG2)

-

24-well tissue culture plates

-

Serum-free culture medium

-

Test compounds and controls

-

Human VEGF ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate. Once they reach 70-80% confluency, replace the medium with serum-free medium containing the test compounds.

-

Incubation: Incubate for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA: Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a VEGF capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using the provided VEGF standards. Use the standard curve to calculate the concentration of VEGF in each sample.[12][13]

Experimental and Logical Workflow

The following diagram outlines a typical workflow for screening and characterizing novel HIF pathway activators like ML228 and its analogs.

Caption: A logical workflow for the identification and characterization of HIF pathway activators.

References

- 1. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HIF-1-mediated activation of transferrin receptor gene transcription by iron chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HRE luciferase reporter assay [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Secretion of VEGF-165 has unique characteristics, including shedding from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of ML228 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of ML228 analogs, a novel class of activators for the Hypoxia Inducible Factor (HIF) pathway. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate further research and drug development efforts in this area.

Introduction

ML228 is a small molecule probe that potently activates the HIF pathway, a critical cellular signaling cascade that responds to low oxygen levels (hypoxia).[1][2] The HIF pathway is a key regulator of various physiological processes, including angiogenesis, erythropoiesis, and glucose metabolism, making it an attractive therapeutic target for a range of diseases such as ischemia, anemia, and cancer.[1][3] ML228 emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization of a triazine scaffold.[1][4] Unlike many known HIF activators that inhibit prolyl hydroxylase (PHD) enzymes, ML228 appears to act through a different mechanism, potentially involving iron chelation.[1][5] This unique mode of action and its novel chemotype make ML228 and its analogs valuable tools for studying HIF biology and for the development of new therapeutics.[1][6]

Core Structure and Numbering

The core structure of the ML228 series is a triazine scaffold. The systematic exploration of substitutions at various positions of this core has led to a clear understanding of the structure-activity relationship for HIF pathway activation.

Structure-Activity Relationship (SAR)

The SAR for the triazine series was elucidated by systematically modifying different parts of the molecule and assessing the impact on HIF activation in a cell-based hypoxia response element (HRE)-luciferase reporter gene assay.[1] The key findings are summarized in the tables below.

Table 1: Initial SAR of the Triazine Series

| Compound | R | EC50 (µM) in HRE-luciferase assay |

| 8 | H | >25 |

| 17 | Cyclopropylmethyl | 21.4 |

| 18 | Isobutyl | 9.3 |

| 19 | tert-Butyl | 7.9 |

| 20 | 2-hydroxyethyl | >25 |

| 21 | 2-methoxyethyl | >25 |

| 22 | 2-(dimethylamino)ethyl | >25 |

| 25 | Pyridin-2-ylmethyl | >25 |

| 26 | Thiophen-2-ylmethyl | >25 |

| 27 | Benzyl (B1604629) | 10.5 |

Data sourced from the NIH Probe Report.[1]

The initial exploration focused on the amine substituent (R group). The data reveals that small, lipophilic aliphatic groups at the amine position enhance potency. For instance, increasing the size of the aliphatic group from hydrogen (compound 8 ) to isobutyl (18 ) and tert-butyl (19 ) led to a significant improvement in activity.[1] Conversely, the incorporation of polar functional groups, as seen in compounds 20-22 , was detrimental to potency.[1] Aromatic substitutions on the amine, such as a simple benzyl group (27 ), showed moderate activity.[1]

Table 2: SAR of Benzyl Amine Analogs

| Compound | R | X | Y | EC50 (µM) in HRE-luciferase assay | EC50 (µM) in HIF-1α nuclear translocation assay | EC50 (µM) in VEGF transcription assay |

| 27 | H | CH | CH | 10.5 | 11.2 | 13.8 |

| 28 | 2-Me | CH | CH | 6.3 | 5.8 | 7.1 |

| 29 | 3-Me | CH | CH | 4.8 | 5.2 | 6.5 |

| 30 | 4-Me | CH | CH | 3.9 | 4.1 | 5.3 |

| 36 | 3,4-diMe | CH | CH | 2.1 | 2.5 | 3.2 |

| 37 | 3-Cl | CH | CH | 2.5 | 2.9 | 3.7 |

| 38 | 3-OMe | CH | CH | 6.8 | 7.5 | 8.9 |

| 39 | 4-OMe | CH | CH | 5.1 | 5.9 | 7.2 |

| 40 | 4-t-Bu | CH | CH | 1.8 | 2.1 | 2.6 |

| 41 | H | N | CH | 26.0 | >30 | >30 |

| 42 | H | CH | N | 27.8 | >30 | >30 |

| 43 | 3-Ph | CH | CH | 2.49 | 2.8 | 3.5 |

| ML228 | 4-Ph | CH | CH | 1.23 | 1.40 | 1.63 |

Data sourced from the NIH Probe Report.[1]

Further optimization focused on substitutions on the benzyl ring of the benzyl amine analogs. Methyl substitutions on the aromatic ring generally enhanced potency, with the para-position (30 ) being the most favorable among single substitutions.[1] The 3,4-dimethyl substitution (36 ) and the introduction of a lipophilic para-tert-butyl group (40 ) led to some of the most potent compounds in this series.[1] Introduction of heteroatoms into the benzyl ring, as in the pyridyl analogs 41 and 42 , significantly reduced activity.[1] Ultimately, the installation of a phenyl ring at the para-position of the benzyl amine resulted in the probe molecule, ML228 , which demonstrated the most improved potency across all three HIF-specific assays.[1]

Mechanism of Action: The HIF-1α Signaling Pathway

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α.[5] This hydroxylation allows the von Hippel-Lindau (VHL) protein to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[5] During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α in the cytoplasm.[5] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to HREs in the promoter regions of target genes, activating their transcription.[1][5] These target genes, such as vascular endothelial growth factor (VEGF), are crucial for the adaptive response to hypoxia.[3][5] ML228 is believed to activate this pathway by chelating iron, a necessary cofactor for PHD activity, thus mimicking a hypoxic state.[1][5]

Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/ML228 treatment.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize ML228 and its analogs.

HRE-Luciferase Reporter Gene Assay (Primary Assay)

This cell-based assay was the primary screen used to identify activators of the HIF pathway.[1]

-

Cell Line: Human osteosarcoma U2OS cells stably transfected with a luciferase reporter gene under the control of multiple HREs.[1]

-

Plating: Cells are plated in 384-well plates and incubated overnight.

-

Compound Addition: Compounds are added to the wells at various concentrations. Desferrioxamine (DFO), an iron chelator, is used as a positive control.[1]

-

Incubation: The plates are incubated for 16-18 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is proportional to the level of HIF-1 activation.[1]

HIF-1α Nuclear Translocation Assay (Secondary Assay)

This high-content imaging assay confirms that the compounds stabilize HIF-1α and promote its translocation to the nucleus.[1]

-

Cell Line: U2OS cells stably expressing a green fluorescent protein (GFP)-tagged HIF-1α.

-

Plating and Compound Treatment: Cells are plated in 384-well imaging plates, incubated, and then treated with compounds.

-

Staining: After incubation, cells are fixed and stained with a nuclear counterstain (e.g., Hoechst).

-

Imaging and Analysis: Automated fluorescence microscopy is used to capture images of the GFP-HIF-1α and the nucleus. Image analysis software quantifies the co-localization of the GFP signal with the nuclear stain, providing a measure of nuclear translocation.[1]

VEGF mRNA Quantification by RT-PCR (Tertiary Assay)

This assay measures the transcriptional upregulation of a known HIF-1 target gene, VEGF, to confirm downstream pathway activation.[1]

-

Cell Line and Treatment: U2OS cells are treated with the test compounds for a specified period.

-

RNA Extraction: Total RNA is isolated from the treated cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for VEGF and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of VEGF mRNA is calculated to determine the extent of target gene upregulation.[1]

Caption: Experimental workflow for the evaluation of ML228 analogs.

Conclusion

The medicinal chemistry efforts around a novel triazine scaffold have successfully identified ML228 as a potent activator of the HIF pathway. The structure-activity relationship studies have provided clear insights into the chemical features required for activity, highlighting the importance of a substituted benzyl amine moiety. ML228 represents a valuable chemical probe for further investigation of the HIF signaling pathway and serves as a promising starting point for the development of new therapeutic agents for ischemia and other hypoxia-related diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and accelerate these future research endeavors.

References

- 1. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new molecular probe ML228: an activator of the hypoxia inducible factor (HIF) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of hypoxia-inducible factor-1/vascular endothelial growth factor signaling pathway on spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Dual Role of ML228 Analogs in Cellular Iron Chelation and HIF Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular probe ML228 and its analogs, focusing on their mechanism of action as iron chelators and activators of the Hypoxia-Inducible Factor (HIF) pathway. We delve into the critical role of cellular iron homeostasis and the consequences of its disruption by these small molecules. This document summarizes key quantitative data, provides detailed experimental protocols for cellular assays, and visualizes the intricate signaling pathways involved.

Introduction: The Significance of Iron Homeostasis and the HIF Pathway

Cellular iron is a vital cofactor for numerous metabolic processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] Its levels are tightly regulated by a complex interplay of proteins that control its uptake, storage, and export.[2] The iron regulatory proteins (IRP1 and IRP2/IREB2) are key cytosolic sensors that post-transcriptionally regulate the expression of genes involved in iron metabolism to maintain this delicate balance.[2][3][4][5]

Disruptions in iron homeostasis are implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[5][6] Cancer cells, in particular, exhibit an increased demand for iron to support their rapid proliferation, a phenomenon often referred to as "iron addiction."[6] This dependency makes iron metabolism an attractive target for therapeutic intervention.

The Hypoxia-Inducible Factor (HIF) pathway is a central cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[7][8] HIFs are transcription factors that activate a broad range of genes involved in angiogenesis, glucose metabolism, and cell survival.[7][8] The stability of the HIF-1α subunit is regulated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes.[7]

ML228 is a novel small molecule identified as a potent activator of the HIF pathway.[7][8] Its mechanism of action is linked to its ability to chelate intracellular iron, thereby inhibiting the iron-dependent PHDs and leading to the stabilization and activation of HIF-1α.[7] This guide explores the therapeutic potential of ML228 and its analogs through their dual function as iron chelators and HIF pathway modulators.

ML228 and its Analogs: Structure, Synthesis, and Activity

ML228 is a member of the N-aryl-N'-pyridin-2-yl-1,3,5-triazine-2,4-diamine class of compounds.[7] The synthesis of this scaffold generally involves a one-pot, microwave-assisted method using cyanoguanidine, an aromatic aldehyde, and an arylamine.[9][10]

Structure-Activity Relationship (SAR)

Medicinal chemistry optimization of the triazine scaffold has revealed key structural features that influence the HIF-activating potency of ML228 and its analogs.[7]

-

Substitution on the N-aryl ring: Modifications to the aryl ring attached to the triazine core can significantly impact activity.

-

Amine moiety: Increasing the size of aliphatic groups on the amine can improve potency, though the incorporation of polar functional groups is generally not favorable.[7]

-

Heteroaryl secondary amines: Analogs with heteroaryl secondary amines have also been explored, though they have not consistently shown improved potency over ML228.[7]

Quantitative Data on ML228 and Analogs

The following table summarizes the biological activity of ML228 and select analogs in HIF activation and cell viability assays.

| Compound | HRE Luciferase Assay EC50 (µM) | VEGF Transcription (RT-PCR) | Cytotoxicity (CellTiter-Glo) CC50 (µM) | Reference |

| ML228 | 1.12 | Active | > 46 | [7] |

| ML228 + 50 µM Iron | 15.6 | - | - | [7] |

| ML228 + 50 µM Zinc | 5.01 | - | - | [7] |

| Analog 18 (Increased aliphatic chain) | Improved potency relative to hit | - | - | [7] |

| Analog 19 (Increased aliphatic chain) | Improved potency relative to hit | - | - | [7] |

Mechanism of Action: Iron Chelation and HIF-1α Stabilization

The primary mechanism by which ML228 and its analogs activate the HIF pathway is through the chelation of intracellular iron.[7] This is supported by the observation that the addition of excess iron dramatically reduces the HIF-activating ability of ML228.[7]

The signaling cascade initiated by ML228-mediated iron chelation is as follows:

-

Iron Chelation: ML228 enters the cell and binds to intracellular ferrous iron (Fe²⁺).

-

PHD Inhibition: The reduction in available Fe²⁺ inhibits the activity of prolyl hydroxylases (PHDs).[7]

-

HIF-1α Stabilization: In the absence of PHD-mediated hydroxylation, the HIF-1α subunit is no longer targeted for proteasomal degradation and accumulates in the cytoplasm.

-

Nuclear Translocation and Dimerization: Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β (ARNT) subunit.[11]

-

HRE Binding and Gene Transcription: The HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[11]

-

Upregulation of Target Genes: This leads to the increased transcription of genes such as Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis.[7][8]

Interplay with Other Signaling Pathways: PDK1 and Ferroptosis

The cellular response to iron depletion by ML228 analogs extends beyond the HIF pathway, intersecting with other critical signaling networks, including the PDK1/Akt pathway and the iron-dependent cell death process of ferroptosis.

PDK1/Akt Signaling

The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that activates Akt and other kinases, playing a central role in cell survival, proliferation, and metabolism.[12][13] Studies have shown that cellular iron depletion can modulate signaling pathways, including the PI3K/Akt pathway.[14] Iron chelators have been shown to affect the phosphorylation status of key components of this pathway.[14] While direct evidence linking ML228 to PDK1 modulation is still emerging, the known interplay between iron status and PI3K/Akt signaling suggests a potential regulatory connection.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][15][16] This process is distinct from apoptosis and is initiated by the accumulation of reactive oxygen species (ROS) when cellular antioxidant defenses, particularly the glutathione (B108866) (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4), are overwhelmed.[5]

Given that ML228 and its analogs function as iron chelators, they have the potential to modulate ferroptosis. While iron chelators are generally considered inhibitors of ferroptosis by reducing the availability of iron for the Fenton reaction, the complex interplay of iron homeostasis and ROS production means that under certain conditions, iron chelators could potentially sensitize cells to ferroptosis or induce a switch between cell death modalities.[5][16][17]

References

- 1. PDK-1/AKT pathway as a novel therapeutic target in rhabdomyosarcoma cells using OSU-03012 compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferating activity of iron chelators of hydroxyamino-1,3,5-triazine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Iron Metabolism and Ferroptosis as Novel Therapeutic Approaches in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 9. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Programming a Ferroptosis‐to‐Apoptosis Transition Landscape Revealed Ferroptosis Biomarkers and Repressors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hypoxia-inducible factor-1alpha signaling pathway Gene Ontology Term (GO:0097411) [informatics.jax.org]

- 12. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S6K1-mediated phosphorylation of PDK1 impairs AKT kinase activity and oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human VEGF ELISA Kit (KHG0111) - Invitrogen [thermofisher.com]

- 15. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 16. A Smooth Muscle Cell-Based Ferroptosis Model to Evaluate Iron-Chelating Molecules for Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of synthetic and natural iron chelators against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Novel Chemotype of ML228 Analogs: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the novel chemotype represented by ML228 and its analogs, potent activators of the Hypoxia Inducible Factor (HIF) pathway. ML228 is distinguished by its unique triazine scaffold, setting it apart from typical prolyl hydroxylase (PHD) inhibitors. This document details the mechanism of action, quantitative biological activity, and experimental protocols for the characterization of this compound class. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies for diseases linked to hypoxia and ischemia, such as cardiovascular and neurodegenerative diseases.

Introduction to ML228 and the HIF Pathway

Hypoxia, or low oxygen availability, is a critical factor in the pathophysiology of numerous diseases, including cancer, ischemia, and chronic inflammation. The primary cellular response to hypoxia is mediated by the Hypoxia Inducible Factor (HIF) family of transcription factors.[1][2][3] HIFs are heterodimers composed of an oxygen-sensitive α subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity. This stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with ARNT. The HIF-α/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), metabolic adaptation, and cell survival.[1][2]

ML228 is a recently identified small molecule activator of the HIF pathway.[1] It represents a novel chemotype, structurally distinct from known HIF activators, many of which are PHD inhibitors that mimic hypoxia.[1][4] Notably, ML228 lacks the acidic functional group commonly found in PHD inhibitors.[1][4] Its mechanism of action appears to involve iron chelation, which can indirectly inhibit the iron-dependent PHD enzymes, thereby stabilizing HIF-1α.[1][2]

Quantitative Biological Activity of ML228

ML228 has been characterized in several in vitro assays to determine its potency and mechanism of action. The key quantitative data are summarized in the tables below.

Table 1: Potency of ML228 in HIF Pathway Activation Assays

| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |

| HRE Luciferase Reporter Assay | U2OS | Luciferase Expression | 1.69 | [2] |

| HRE Luciferase Reporter Assay | - | Gene Reporter | ~1.23 | [5] |

| HIF-1α Nuclear Translocation | - | High Content Imaging | ~1.4 | [5] |

| HRE-mediated Gene Reporter Assay | - | Gene Reporter | 0.53 | [2] |

Table 2: Activity of ML228 in Secondary and Counterscreens

| Assay | Endpoint | Result | Concentration (µM) | Reference |

| Proteasome Inhibition | Proteasome Activity | Inactive | - | [2][5] |

| Cell Toxicity | Cell Viability | No apparent toxicity | < 30 | [2][5] |

| VEGF Transcription | RT-PCR | Induction of VEGF expression | - | [1][2][5] |

Table 3: Off-Target Binding Profile of ML228

| Target Class | Number of Targets with >75% Inhibition | Number of Targets with 50-75% Inhibition | Number of Targets with <50% Inhibition | Concentration (µM) | Reference |

| Broad Panel (68 targets) | 6 | 10 | 52 | 10 | [1] |

Signaling Pathway and Proposed Mechanism of Action

The diagram below illustrates the canonical HIF-1α signaling pathway and the proposed mechanism of action for ML228. Under normoxic conditions, HIF-1α is hydroxylated by PHD, leading to its degradation. Under hypoxia, this process is inhibited. ML228 is believed to function as an iron chelator, which limits the availability of the Fe(II) cofactor required for PHD activity, thus mimicking a hypoxic state and activating the pathway.

Caption: HIF-1α signaling pathway and the proposed mechanism of ML228.

Experimental Protocols and Methodologies

The characterization of ML228 analogs involves a series of in vitro assays to confirm their on-target activity and rule out non-specific effects.

Synthesis of Triazine Analogs

The synthesis of the triazine core of ML228 and its analogs is a straightforward process.[1]

-

Imidohydrazide Formation: Reaction of a 2-cyanopyridine (B140075) starting material with hydrazine (B178648) affords an imidohydrazide.

-

Triazinone Condensation: The imidohydrazide is subsequently reacted with an ethyl 2-oxo-2-phenylacetate in a condensation reaction to provide a triazin-5(4H)-one.

-

Chlorination: The triazinone is treated with phosphorous oxychloride under thermal conditions to yield a chloride intermediate.

-

SNAr Reaction: The final compounds are obtained by reacting the chloride with commercially available amines in an SNAr reaction.

Primary Assay: HRE-Luciferase Reporter Gene Assay

This cell-based assay is the primary method for identifying and quantifying the activity of HIF pathway activators.[1][2]

-

Cell Line: A human osteosarcoma (U2OS) cell line stably transfected with a luciferase reporter gene under the control of multiple Hypoxia Response Elements (HREs) is used.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a dilution series of the test compound (e.g., ML228 analogs). A known HIF activator like Deferoxamine (DFO) is used as a positive control, and DMSO serves as the negative control.

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 18 hours) under normoxic conditions.

-

Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to HIF transcriptional activity, is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated from the dose-response curve.

Secondary Assay: HIF-1α Nuclear Translocation

This high-content imaging assay visually confirms that the compound promotes the nuclear translocation of HIF-1α.[1][5]

-

Cell Plating and Treatment: Cells are plated in optically clear multi-well plates and treated with test compounds.

-

Immunofluorescence: After incubation, cells are fixed, permeabilized, and stained with a primary antibody specific for HIF-1α and a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye (e.g., Hoechst).

-

Imaging and Analysis: Automated microscopy is used to capture images of the cells. Image analysis software quantifies the fluorescence intensity of HIF-1α within the nucleus and cytoplasm to determine the extent of nuclear translocation.

Counterscreen: Proteasome Inhibition Assay

This assay is crucial to ensure that the observed HIF-1α stabilization is not due to off-target inhibition of the proteasome.[1][2]

-

Assay Principle: A purified proteasome enzyme preparation is used with a fluorogenic substrate.

-

Procedure: The test compound is incubated with the proteasome enzyme, followed by the addition of the substrate.

-

Measurement: The fluorescence generated from substrate cleavage is measured. A lack of change in fluorescence indicates the compound is not a proteasome inhibitor.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the discovery and characterization of novel ML228 analogs.

Caption: Experimental workflow for ML228 analog investigation.

Conclusion and Future Directions

ML228 represents a significant discovery, providing a novel chemical scaffold for the activation of the HIF pathway.[1] Its unique structure and proposed mechanism of action as an iron chelator offer a promising alternative to direct PHD inhibitors. The detailed experimental protocols provided herein serve as a guide for the synthesis and evaluation of new analogs. Future work should focus on optimizing the potency and pharmacokinetic properties of this chemotype to develop potential therapeutic agents for a range of ischemic and hypoxic diseases. Further investigation into the selectivity profile and the precise molecular interactions of these compounds will be critical for their advancement into preclinical and clinical studies.

References

- 1. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of a new molecular probe ML228: An activator of the hypoxia inducible factor (HIF) pathway [agris.fao.org]

- 4. Effect of hypoxia-inducible factor-1/vascular endothelial growth factor signaling pathway on spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapphire Bioscience [sapphirebioscience.com]

ML228 Analogs in Hypoxia and Ischemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular probe ML228 and its analogs as potential therapeutic agents in hypoxia and ischemia research. ML228 is a potent activator of the Hypoxia Inducible Factor (HIF) pathway, a critical cellular response to low oxygen conditions. This document summarizes the quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to facilitate further investigation and drug development in this area.

Introduction to ML228 and the Hypoxia Inducible Factor (HIF) Pathway

Hypoxia and ischemia are central to the pathophysiology of numerous major diseases, including cardiovascular, pulmonary, and neurological disorders.[1] The primary cellular adaptation to reduced oxygen availability is mediated by the Hypoxia Inducible Factor (HIF) pathway.[1] HIFs are transcription factors that activate a host of genes responsible for promoting survival in low-oxygen environments.

ML228 is a novel small molecule activator of the HIF pathway, identified through a high-throughput screening of the NIH's Molecular Libraries Small Molecule Repository.[1] Unlike many other HIF activators that function as prolyl hydroxylase (PHD) inhibitors, ML228 appears to act, at least in part, through iron chelation.[1] This mechanism of action is particularly relevant to the emerging field of ferroptosis, an iron-dependent form of regulated cell death implicated in ischemic injury.

Quantitative Data: In Vitro Efficacy of ML228 and Analogs

The following table summarizes the in vitro potency of ML228 and its analogs from the foundational study by Theriault et al. The core scaffold is a triazine derivative, with substitutions at the R position influencing activity.

| Compound | R Group | HRE Luciferase EC50 (µM) | HIF-1α Nuclear Translocation EC50 (µM) |

| ML228 | 4-phenylbenzyl | 1.12 | ~1.4 |

| 27 | benzyl | >20 | >20 |

| 28 | 2-methylbenzyl | 11.2 | 11.5 |

| 29 | 3-methylbenzyl | 15.1 | 16.2 |

| 30 | 4-methylbenzyl | 12.3 | 14.8 |

| 36 | 3,4-dimethylbenzyl | 6.31 | 7.94 |

| 37 | 3-chlorobenzyl | 7.41 | 8.91 |

| 40 | 4-tert-butylbenzyl | 3.98 | 5.01 |

| 43 | 3-phenylbenzyl | 2.82 | 3.16 |

Data sourced from Theriault JR, et al. Bioorg Med Chem Lett. 2012 Jan 1;22(1):76-81.

Signaling Pathways

HIF-1α Activation Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. During hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of target genes. ML228 is believed to promote HIF-1α stabilization by chelating iron, a necessary cofactor for PHD activity.

Ferroptosis Signaling Pathway

Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. It is implicated in the pathophysiology of ischemic injury. Iron chelators are known inhibitors of ferroptosis. Given ML228's iron-chelating properties, it is hypothesized to inhibit ferroptosis, which would be a complementary therapeutic mechanism in hypoxia-ischemia.

Experimental Protocols

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay is a primary method for quantifying the activity of the HIF pathway.

Materials:

-

Human cell line (e.g., U2OS, HEK293)

-

HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

96-well white, clear-bottom plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, DMOG)

-

ML228 or analog compounds

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.

-

Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O₂) or normoxic conditions for 16-24 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of activation relative to the vehicle-treated control under hypoxic conditions.

HIF-1α Nuclear Translocation Assay (High-Content Imaging)

This assay visualizes and quantifies the movement of HIF-1α from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on high-content imaging plates (e.g., 96- or 384-well)

-

Test compounds (ML228 or analogs)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against HIF-1α

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system and analysis software

Protocol:

-

Cell Seeding and Treatment: Seed cells in imaging plates and treat with compounds as in the HRE assay.

-

Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

-

Immunostaining: Block non-specific binding with BSA, then incubate with the primary anti-HIF-1α antibody. After washing, incubate with the fluorescent secondary antibody and DAPI.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to identify nuclei (DAPI signal) and cytoplasm. Quantify the intensity of the HIF-1α signal in both compartments to determine the nuclear-to-cytoplasmic ratio.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used rodent model of focal cerebral ischemia.

Experimental Workflow:

Protocol Summary:

-

Anesthesia and Surgery: Anesthetize the animal (e.g., rat or mouse) and surgically expose the common, internal, and external carotid arteries.

-

Occlusion: Introduce a filament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.

-

Ischemia: Maintain the occlusion for a defined period (e.g., 60-90 minutes).

-

Reperfusion: Withdraw the filament to allow blood flow to resume.

-

Compound Administration: Administer the test compound (this compound) at a predetermined time point (before, during, or after ischemia).

-

Outcome Assessment: At a specified time post-reperfusion (e.g., 24-48 hours), assess neurological deficits and measure the infarct volume using TTC staining of brain slices.

Future Directions and Conclusion

ML228 and its analogs represent a promising class of compounds for the treatment of diseases with a hypoxic or ischemic component. Their unique mechanism of action, potentially involving both HIF activation and iron chelation, suggests a dual therapeutic benefit by promoting pro-survival pathways and inhibiting ferroptotic cell death.

Further research is warranted to:

-

Develop novel ML228 analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidate the precise molecular interactions of ML228 with components of the HIF and iron-sensing pathways.

-

Directly investigate the efficacy of ML228 and its analogs in preventing ferroptosis in in vitro and in vivo models of hypoxia-ischemia.

-

Evaluate the therapeutic potential of these compounds in a wider range of preclinical disease models.

This technical guide provides a foundational resource for researchers to advance the study of ML228 analogs and their potential translation into novel therapies for hypoxic-ischemic injuries.

References

The Pro-Angiogenic Potential of ML228 Analogs: A Technical Guide to a Novel HIF-1α Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular probe ML228 and its analogs as potent activators of the Hypoxia-Inducible Factor (HIF) pathway, with a specific focus on their effects on angiogenesis and the expression of Vascular Endothelial Growth Factor (VEGF). ML228 represents a novel chemotype that stabilizes HIF-1α, a master regulator of the cellular response to hypoxia, leading to the transcriptional activation of downstream targets, including the potent pro-angiogenic factor, VEGF. This document summarizes the available quantitative data on the activity of ML228, details the experimental protocols for assessing its biological effects, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of HIF-1α activators in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and ischemic diseases. The Hypoxia-Inducible Factor (HIF) signaling pathway is a central regulator of angiogenesis, primarily through its control of the expression of Vascular Endothelial Growth Factor (VEGF), a potent mitogen for endothelial cells.[1]

ML228 is a small molecule activator of the HIF pathway.[1] Unlike many other HIF activators that inhibit prolyl hydroxylase domain (PHD) enzymes, ML228 is believed to function, at least in part, through iron chelation.[1][2] By sequestering iron, a necessary cofactor for PHD activity, ML228 prevents the hydroxylation and subsequent proteasomal degradation of the HIF-1α subunit.[1] The stabilized HIF-1α then translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including VEGF.[1] This leads to increased VEGF transcription and subsequent protein expression, thereby promoting angiogenesis.[1][3]

This guide will delve into the quantitative effects of ML228 on the HIF pathway and VEGF expression, provide detailed methodologies for relevant in vitro assays, and present a visual representation of the underlying signaling cascade.

Quantitative Data on ML228 Activity

The following tables summarize the available quantitative data on the biological activity of ML228 from published studies. It is important to note that while the effects on the HIF pathway and VEGF mRNA are quantified, direct quantitative data on the pro-angiogenic effects of ML228 from in vitro angiogenesis assays are not extensively available in the public domain.

| Assay | Cell Line | Parameter | Value | Reference |

| HRE Luciferase Assay | HEK293T | EC50 | 1.12 µM | [1] |

| HIF-1α Nuclear Translocation | U2OS | EC50 | 1.5 µM | [1] |

| Proteasome Inhibition Assay | - | IC50 | > 50 µM | [1] |

Table 1: In Vitro Activity of ML228 on the HIF Pathway. This table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of ML228 in various assays, demonstrating its potency in activating the HIF pathway without significant proteasome inhibition.

| Assay | Cell Line | Treatment | Fold Change in VEGF mRNA | Reference |

| Quantitative RT-PCR | HEK293 | 10 µM ML228 | ~2.5-fold increase | [1] |

Table 2: Effect of ML228 on VEGF mRNA Expression. This table shows the impact of ML228 treatment on the transcript levels of VEGF, a key downstream target of the HIF-1α pathway.

Signaling Pathway

The mechanism of action of ML228 involves the activation of the HIF-1α signaling cascade, leading to the upregulation of VEGF and the promotion of angiogenesis. The following diagram illustrates this pathway.

Caption: ML228's Proposed Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of ML228 analogs on angiogenesis and VEGF expression. These protocols are based on standard methodologies found in the literature.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

96-well tissue culture plates

-

This compound stock solution (dissolved in DMSO)

-

Calcein AM (for fluorescence imaging)

-

Phosphate Buffered Saline (PBS)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the bottom of each well is evenly coated. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in endothelial cell basal medium (EBM) containing 1% FBS.

-

Cell Seeding: Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 cells per well.

-

Treatment: Immediately after seeding, add the this compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

For brightfield imaging, visualize the tube formation using an inverted microscope.

-

For fluorescence imaging, incubate the cells with Calcein AM for 30 minutes, then wash with PBS.

-

Capture images of the tube network.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

VEGF Protein Expression (ELISA)

This protocol describes the quantification of secreted VEGF protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound stock solution

-

Human VEGF ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Cell Culture and Treatment: Seed HUVECs in a 24-well plate and grow to 80-90% confluency. Replace the medium with a low-serum medium and treat the cells with various concentrations of the this compound or vehicle control for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

ELISA Procedure (as per manufacturer's instructions):

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and VEGF standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the substrate solution and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known concentrations of the VEGF standards. Calculate the concentration of VEGF in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the pro-angiogenic effects of ML228 analogs and the logical relationship between HIF-1α activation and angiogenesis.

Caption: Experimental Workflow for this compound Evaluation.

Caption: Logical Flow of ML228's Pro-Angiogenic Effect.

Conclusion

ML228 and its analogs represent a promising class of small molecules for the activation of the HIF-1α pathway. The available data strongly suggest that by stabilizing HIF-1α, these compounds can effectively upregulate the expression of VEGF, a key driver of angiogenesis. While direct quantitative evidence of their pro-angiogenic activity in vitro is still emerging, the mechanistic link through HIF-1α and VEGF provides a solid foundation for their further investigation as potential therapeutic agents for conditions where enhanced angiogenesis is desirable, such as in ischemic tissue repair. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the pro-angiogenic potential of this novel class of compounds.

References

- 1. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of hypoxia-inducible factor-1/vascular endothelial growth factor signaling pathway on spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Triazine Scaffold of ML228 Analogs: A Technical Guide to a Novel Class of HIF Pathway Activators

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core triazine scaffold of ML228 and its analogs, a novel class of activators for the Hypoxia Inducible Factor (HIF) pathway. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize their biological activity.

Introduction: Targeting the Hypoxia Inducible Factor Pathway

The Hypoxia Inducible Factor (HIF) pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia). This pathway plays a central role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression.[1][2] Consequently, the development of small molecules that can modulate the HIF pathway is of significant interest for therapeutic applications in ischemia, anemia, and oncology.[1][3]

ML228 is a potent, cell-permeable small molecule that activates the HIF pathway.[2][4] Unlike many previously identified HIF activators that function as prolyl hydroxylase domain (PHD) inhibitors, ML228 and its analogs possess a distinct triazine core and are believed to act, at least in part, through iron chelation.[5][6] This unique mechanism of action makes the ML228 scaffold an attractive starting point for the development of novel therapeutics. This guide delves into the key characteristics of these triazine analogs.

The Triazine Scaffold: Synthesis and Structure-Activity Relationships

The chemical core of ML228 is a substituted triazine ring. The synthesis of ML228 and its analogs is a relatively straightforward process, making this scaffold amenable to medicinal chemistry optimization.[1]

General Synthesis of ML228 Analogs

The synthetic route to the triazine core of ML228 analogs typically involves a multi-step process. A common approach is a condensation reaction to form the triazin-5(4H)-one intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) to introduce various amine moieties.[1]

A general synthetic scheme is outlined below:

Caption: General synthetic scheme for ML228 analogs.

Structure-Activity Relationship (SAR) of ML228 Analogs

Medicinal chemistry efforts have explored the impact of various substitutions on the triazine scaffold, leading to a clearer understanding of the structure-activity relationships. The potency of these analogs has been primarily evaluated through their ability to activate the HIF pathway, as measured by a Hypoxia Response Element (HRE) luciferase reporter assay, HIF-1α nuclear translocation, and the induction of the downstream target gene, Vascular Endothelial Growth Factor (VEGF).[5]

The following table summarizes the quantitative data for a selection of ML228 analogs. The EC50 value represents the concentration of the compound that elicits a half-maximal response in the respective assays.

| Compound ID | R Group | HRE Luciferase EC50 (µM) | HIF-1α Nuclear Translocation EC50 (µM) | RT-PCR VEGF Transcription (Fold Induction) |

| ML228 | 4-phenylbenzyl | 1.12 | 1.4 | ~4.5 |

| 8 | cyclopropylmethyl | 2.5 | 3.1 | ND |

| 9 | 3,5-dimethylbenzyl | 2.9 | 3.5 | ND |

| 17 | cyclopropylmethanamine | ~2.5 | ND | ND |

| 18 | isopentyl | 1.8 | 2.2 | ND |

| 19 | cyclohexylmethyl | 1.6 | 2.0 | ND |

| 27 | benzyl (B1604629) | 2.8 | 3.4 | ND |

| 28 | 2-methylbenzyl | 1.9 | 2.3 | ND |

| 29 | 3-methylbenzyl | 1.7 | 2.1 | ND |

| 30 | 4-methylbenzyl | 1.5 | 1.8 | ND |

| 43 | 3-phenylbenzyl | 1.3 | 1.6 | ND |

ND: Not Determined. Data sourced from Theriault JR, et al. (2012).[1]

Key SAR Observations:

-

Amine Substituent: The nature of the amine substituent (R group) significantly influences activity.

-

Increasing the size of the aliphatic group on the amine, such as in analogs 18 and 19 , led to improved potency compared to the initial hit 8 .[1]

-

Simple benzyl amine substitution (27 ) showed moderate activity, which was enhanced by methyl substitution on the aromatic ring (28-30 ).[1]

-

The most potent analogs, including ML228, feature a phenyl group at the meta or para position of the benzyl amine.[1]

-

-

Polarity: Introduction of more polar functional groups was generally not favorable for activity.[1]

Mechanism of Action: HIF Pathway Activation via Iron Chelation

ML228 and its analogs activate the HIF pathway, leading to the stabilization of the HIF-1α subunit, its translocation to the nucleus, and the subsequent transcription of HIF-responsive genes like VEGF.[2][5]

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, an iron-dependent process, which targets it for proteasomal degradation.[2] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization.

The activity of ML228 is attenuated in the presence of excess iron, suggesting that its mechanism of action involves the chelation of intracellular iron.[5] By reducing the availability of this essential cofactor for PHD enzymes, ML228 mimics a hypoxic state, leading to HIF-1α stabilization.[5][6] This is a key distinction from many other small molecule HIF activators that directly inhibit the PHD enzymes.[4]

Caption: Proposed mechanism of action for ML228.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the triazine analogs of ML228.

General Synthesis of a Representative ML228 Analog

The following is a representative protocol for the synthesis of the triazine analogs:

-

Imidohydrazide formation: 2-cyanopyridine is reacted with hydrazine hydrate (B1144303) in ethanol (B145695) to yield the corresponding imidohydrazide.[1]

-

Triazin-5(4H)-one synthesis: The imidohydrazide is then condensed with ethyl 2-oxo-2-phenylacetate in ethanol to form the triazin-5(4H)-one intermediate.[1]

-

Chlorination: The triazin-5(4H)-one is treated with phosphorus oxychloride (POCl3) under microwave irradiation at 120 °C to yield the chloride intermediate.[1]

-

Nucleophilic Aromatic Substitution: The chloride intermediate is reacted with a desired primary or secondary amine in a solvent such as tetrahydrofuran (B95107) (THF) to afford the final triazine analog.[1]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay is the primary method for quantifying the activation of the HIF pathway.

-

Cell Line: A human osteosarcoma cell line (U2OS) stably transfected with a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE) is used.[2]

-

Assay Principle: When the HIF pathway is activated, the HIF-1α/β complex binds to the HREs, driving the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of HIF transcriptional activity.[7]

-

Protocol Outline:

-

Cells are seeded in 96-well plates and incubated.

-

Cells are treated with various concentrations of the test compounds (ML228 analogs) or a vehicle control (DMSO). A known HIF activator like desferrioxamine (DFO) is used as a positive control.[2]

-

After an incubation period, a luciferase assay reagent is added to the cells.

-

Luminescence is measured using a luminometer.

-

EC50 values are calculated from the dose-response curves.[5]

-

HIF-1α Nuclear Translocation High-Content Imaging Assay

This assay visually confirms and quantifies the movement of HIF-1α from the cytoplasm to the nucleus upon pathway activation.

-

Cell Line and Preparation: U2OS cells are seeded in 96-well plates suitable for imaging.

-

Treatment: Cells are treated with test compounds for a specified period.

-

Immunofluorescence:

-

Cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody specific for HIF-1α.

-

A fluorescently labeled secondary antibody is then added.

-

The cell nuclei are counterstained with a DNA dye (e.g., Hoechst).

-

-

Imaging and Analysis:

-

Images are acquired using an automated high-content imaging system.

-

Image analysis software is used to quantify the intensity of the HIF-1α fluorescence signal within the nucleus compared to the cytoplasm.

-

EC50 values are determined based on the concentration-dependent increase in nuclear HIF-1α.[5]

-

Real-Time PCR for VEGF Transcription

This assay measures the expression of a key downstream target gene of the HIF pathway, providing further evidence of functional pathway activation.

-

Cell Treatment and RNA Extraction: U2OS cells are treated with the test compounds. Total RNA is then extracted from the cells using a suitable method (e.g., TRIzol reagent).[8]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]

-

Quantitative PCR (qPCR):

-

The cDNA is used as a template in a qPCR reaction with primers specific for the VEGF gene and a housekeeping gene (e.g., GAPDH) for normalization.[8]

-

The qPCR is performed on a real-time PCR instrument, which monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis: The relative expression of VEGF mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as fold induction over the vehicle-treated control.[9]

Caption: Workflow for the evaluation of ML228 analogs.

Conclusion

The triazine scaffold of ML228 represents a promising chemotype for the development of novel HIF pathway activators. The straightforward synthesis allows for extensive structural modifications, and the established structure-activity relationships provide a clear path for further optimization. The unique iron-chelating mechanism of action distinguishes these compounds from classical PHD inhibitors and may offer a different therapeutic window and side-effect profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers interested in exploring this fascinating class of molecules and their potential applications in treating a range of human diseases.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery of a new molecular probe ML228: an activator of the hypoxia inducible factor (HIF) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boswellic Acid Enhances Gemcitabine’s Inhibition of Hypoxia-Driven Angiogenesis in Human Endometrial Cancer [mdpi.com]

- 9. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML228 Analogs in the Cellular Response to Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule ML228 and its analogs as modulators of the cellular response to hypoxia. Central to this response is the hypoxia-inducible factor (HIF) signaling pathway, a critical regulator of oxygen homeostasis that is implicated in both physiological and pathological processes, including angiogenesis, cancer progression, and ischemia.[1][2][3][4] ML228 and its derivatives have emerged as valuable chemical probes for studying this pathway and as potential starting points for the development of novel therapeutics.[5][6][7]

This document details the mechanism of action of ML228 analogs, presents quantitative data on their activity, provides comprehensive experimental protocols for their study, and illustrates key concepts with detailed diagrams.

The HIF-1α Signaling Pathway and the Mechanism of Action of ML228